molecular formula C11H8ClFO2S2 B13276184 [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride

[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride

Cat. No.: B13276184
M. Wt: 290.8 g/mol
InChI Key: BOZDTTSZICVRKD-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a fluorine atom at the para position, a thiophen-2-yl group at the meta position, and a methanesulfonyl chloride (–SO₂Cl) functional group attached via a methylene bridge. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives or heterocyclic systems. The thiophene moiety contributes electron-rich aromatic characteristics, while the fluorine atom may modulate the electronic properties of the aromatic ring, influencing reactivity in substitution or coupling reactions .

Properties

Molecular Formula

C11H8ClFO2S2

Molecular Weight

290.8 g/mol

IUPAC Name

(4-fluoro-3-thiophen-2-ylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C11H8ClFO2S2/c12-17(14,15)7-8-3-4-10(13)9(6-8)11-2-1-5-16-11/h1-6H,7H2

InChI Key

BOZDTTSZICVRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)CS(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride typically involves the functionalization of the thiophene ring and subsequent sulfonylation. Industrial production methods often utilize catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products:

    Substituted Thiophenes: Resulting from nucleophilic substitution.

    Oxidized Derivatives: From oxidation reactions.

    Coupled Products: From cross-coupling reactions.

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom and thiophene ring contribute to the compound’s electronic properties, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity Trends : Sulfonyl chlorides with electron-withdrawing groups (e.g., –CF₃) exhibit faster reaction kinetics in nucleophilic substitutions compared to thiophene-substituted derivatives, which may require optimized conditions for similar transformations .
  • Biological Relevance : The thiophene moiety’s electronic properties could enhance interactions with biological targets, making the target compound a valuable intermediate in drug discovery for diseases requiring aromatic stacking interactions .

Biological Activity

[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride (CAS Number: 2090108-71-5) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a fluorinated phenyl moiety and a thiophene ring, which may contribute to its pharmacological properties. The following sections will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11_{11}H8_8ClF O2_2S. Its structure can be represented as follows:

Structure  4 Fluoro 3 thiophen 2 yl phenyl methanesulfonyl chloride\text{Structure }\quad \text{ 4 Fluoro 3 thiophen 2 yl phenyl methanesulfonyl chloride}

The biological activity of this compound is primarily attributed to its role as a sulfonamide. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the cessation of bacterial growth.

Potential Antiviral Activity

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties against viruses such as SARS-CoV-2. For instance, structure-based optimization efforts targeting viral proteases have shown that modifications in the thiophene ring can enhance binding affinity and inhibitory activity against viral enzymes .

Antimicrobial Activity

In vitro studies have demonstrated that sulfonamide derivatives possess significant antibacterial activity. For example, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted on various cancer cell lines to evaluate the anticancer potential of related compounds. The results indicated that certain structural modifications could lead to enhanced cytotoxic effects, with IC50 values in the low micromolar range for some analogs. This suggests a promising avenue for further exploration in cancer therapy .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntibacterialSignificant inhibition against Gram-positive bacteria
AntiviralPotential activity against SARS-CoV-2 protease
CytotoxicityIC50 values in low micromolar range on cancer cell lines

Q & A

Q. What synthetic methodologies are recommended for preparing [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride?

The synthesis typically involves sulfonation of the corresponding methyl group using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:

  • Thiophene-functionalized precursor synthesis : Reacting 4-fluoro-3-bromophenyl derivatives with thiophen-2-ylboronic acid via Suzuki coupling to introduce the thiophene moiety .
  • Sulfonation : Treating the intermediate with MsCl in the presence of a base (e.g., triethylamine) at low temperatures (-10°C to room temperature) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric control of MsCl and inert reaction conditions .

Q. How should researchers characterize this compound’s purity and structural integrity?

Standard characterization methods include:

Technique Purpose Key Data
NMR (¹H/¹³C) Confirm substituent positions and purityFluorine splitting patterns in ¹H NMR; aromatic carbons in ¹³C NMR
HPLC-MS Assess purity and molecular weightRetention time and [M+Cl]⁻ peak identification
X-ray Crystallography Resolve 3D structure (if crystallizable)SHELXL/SHELXS for refinement
FT-IR Detect sulfonyl chloride functional groupS=O stretching (~1350 cm⁻¹) and S-Cl (~580 cm⁻¹)

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (H330 hazard) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Waste Disposal : Hydrolyze with excess water under basic conditions before disposal to prevent environmental release .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The sulfonyl chloride group acts as a strong electrophile. In reactions with amines or alcohols:

  • Step 1 : Nucleophilic attack by the amine/alkoxide on the sulfur atom, forming a tetrahedral intermediate.
  • Step 2 : Departure of the chloride ion, yielding the sulfonamide or sulfonate ester . Computational studies (e.g., DFT) can model transition states to predict regioselectivity, especially when steric hindrance from the thiophene or fluorine substituents affects reactivity .

Q. How does the thiophene moiety influence its biological interactions?

  • Target Binding : The thiophene ring may engage in π-π stacking or hydrophobic interactions with enzyme active sites (e.g., kinases or proteases) .
  • Metabolic Stability : Thiophene’s electron-rich structure could enhance resistance to oxidative degradation compared to phenyl analogs .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like 5-HT7 receptors .

Q. What strategies resolve contradictions in reported biological activity data?

  • Batch Variability : Ensure consistent purity (>95%) via HPLC and control reaction conditions to minimize byproducts .
  • Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to reduce variability in IC50 values .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., [4-Fluorophenyl]methanesulfonyl chloride) to isolate the thiophene’s contribution .

Q. How can computational methods enhance its application in drug discovery?

  • QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of fluorine/thiophene) with inhibitory activity .
  • Molecular Docking : Simulate interactions with targets like COX-2 or β-lactamases to prioritize synthesis of derivatives .
  • ADMET Prediction : Use tools like SwissADME to optimize logP and bioavailability while retaining potency .

Notes for Methodological Rigor

  • Contradictions in Synthesis : Some protocols (e.g., Suzuki coupling vs. Friedel-Crafts alkylation) may yield regioisomers; verify via 2D NMR .
  • Safety vs. Reactivity : While lower temperatures reduce decomposition, excessively slow reactions risk moisture ingress; use molecular sieves .

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